molecular formula C10H9NO2 B11912347 4H-1-Benzopyran-4-one, 2-amino-6-methyl- CAS No. 120869-42-3

4H-1-Benzopyran-4-one, 2-amino-6-methyl-

Cat. No.: B11912347
CAS No.: 120869-42-3
M. Wt: 175.18 g/mol
InChI Key: HWTQKOIFMBMVFG-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromone family. It is characterized by a chromenone core structure with an amino group at the second position and a methyl group at the sixth position. This compound has garnered interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-methyl-4H-chromen-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of ammonium acetate can yield the desired chromenone derivative .

Industrial Production Methods: Industrial production of 2-amino-6-methyl-4H-chromen-4-one may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of efficient catalysts can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-amino-6-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-Amino-6-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and methyl groups enhances its reactivity and potential biological activities compared to its analogs .

Properties

CAS No.

120869-42-3

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2-amino-6-methylchromen-4-one

InChI

InChI=1S/C10H9NO2/c1-6-2-3-9-7(4-6)8(12)5-10(11)13-9/h2-5H,11H2,1H3

InChI Key

HWTQKOIFMBMVFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)N

Origin of Product

United States

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